5-Amino-3-(5-benzofuryl)isoxazole
Description
5-Amino-3-(5-benzofuryl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5 and a benzofuryl moiety at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry due to their bioisosteric properties and metabolic stability .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(1-benzofuran-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-6H,12H2 |
InChI Key |
OYXCLKIBFPAEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NOC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of 5-Amino-3-(5-benzofuryl)isoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasonication has also been reported to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-benzofuryl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group and benzofuryl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation reactions.
Amines and alcohols: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
5-Amino-3-(5-benzofuryl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-benzofuryl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with varying substituents at position 3 of the isoxazole ring. These modifications influence physicochemical properties, reactivity, and bioactivity:
Table 1: Structural and Physical Properties of Selected 5-Amino-isoxazole Derivatives
Notes:
- Benzofuryl vs.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl , bromophenyl ) increase electrophilicity, influencing reactivity in cycloaddition reactions . Electron-donating groups (e.g., methoxy ) improve solubility and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
